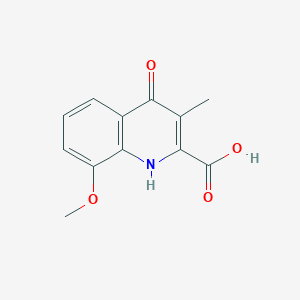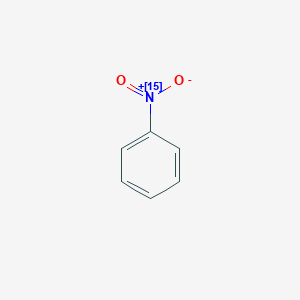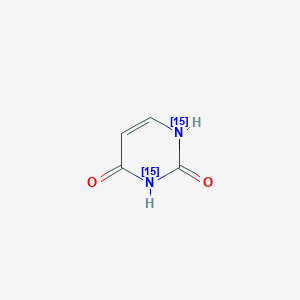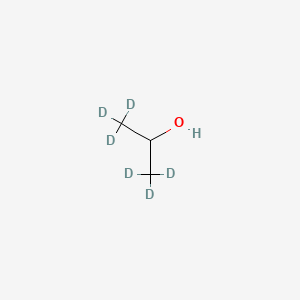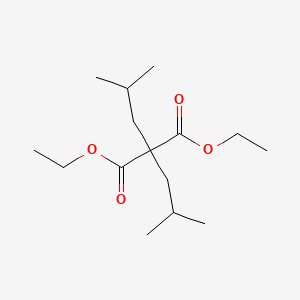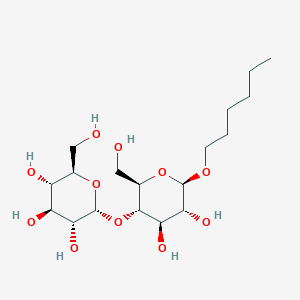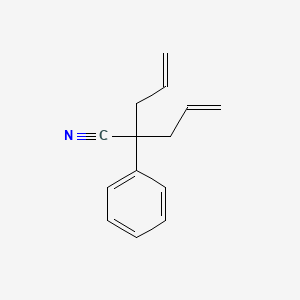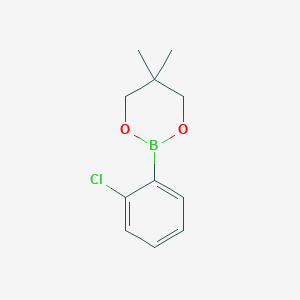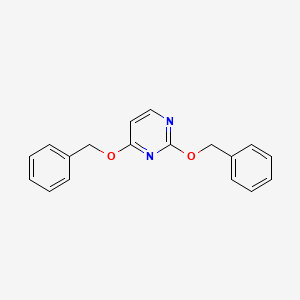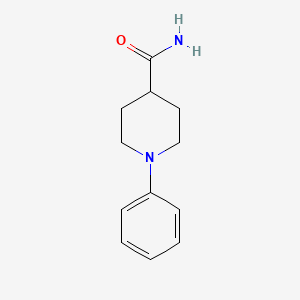
1-Phenylpiperidine-4-carboxamide
概要
説明
1-Phenylpiperidine-4-carboxamide, commonly referred to as PCA, is a synthetic compound developed as a research tool to study the effects of certain biochemical reactions in the body. PCA is a cyclic amide derivative of piperidine, and is used in a variety of scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
科学的研究の応用
1-Phenylpiperidine-4-carboxamide is a chemical compound with the molecular formula C12H16N2O .
Piperidine derivatives, such as 1-Phenylpiperidine-4-carboxamide, are common in pharmaceuticals . They are used in over twenty drug classes, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .
Anticancer
Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the growth of various types of cancers both in vitro and in vivo .
Antiviral
A study evaluated the in vitro activities of a piperidine-4-carboxamide compound (NCGC2955) against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . The compound showed antiviral activity in NL63-infected Vero and MK2 cells .
Antimalarial
Piperidine derivatives have also been used as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which cause malaria .
Antimicrobial and Antifungal
These compounds have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi .
Antihypertension
Piperidine derivatives have been used as antihypertension agents . They can help lower blood pressure .
Analgesic and Anti-inflammatory
These compounds have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation .
Anti-Alzheimer
Piperidine derivatives have been used in drugs for Alzheimer’s disease therapy . They can help in the management of Alzheimer’s disease by inhibiting the formation of amyloid plaques .
Antipsychotic
These compounds have been used as antipsychotic agents . They can help manage symptoms of psychiatric disorders like schizophrenia .
Anticoagulant
Piperidine derivatives have been used as anticoagulant agents . They can prevent blood clots and are useful in the treatment of conditions like deep vein thrombosis and pulmonary embolism .
Antioxidant
These compounds have been used as antioxidants . They can help protect the body from damage caused by harmful molecules called free radicals .
Anti-Asthma
Some piperidine derivatives have shown potential in the treatment of asthma . They can help manage symptoms of asthma by reducing inflammation in the airways .
Antidepressant
Certain piperidine derivatives have shown antidepressant-like effects . They can help manage symptoms of depression .
特性
IUPAC Name |
1-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYUUAQHPGQMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442077 | |
| Record name | 1-phenylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidine-4-carboxamide | |
CAS RN |
170353-34-1 | |
| Record name | 1-phenylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

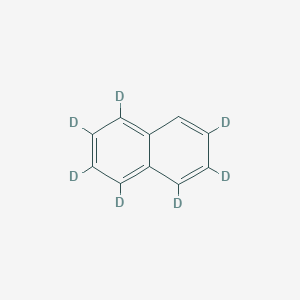
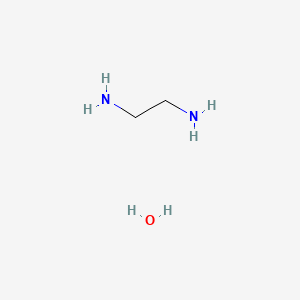
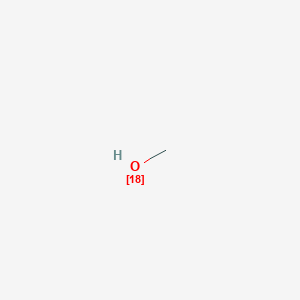
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)
